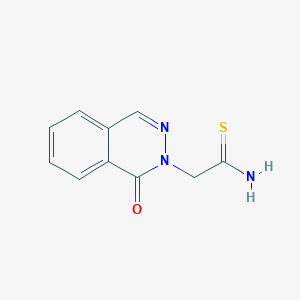![molecular formula C9H8Cl2O5S B6143831 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid CAS No. 1016880-01-5](/img/structure/B6143831.png)
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid is an organic compound with the molecular formula C9H8Cl2O5S and a molecular weight of 299.13 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a phenoxy group attached to a propanoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with 3-chloropropanoic acid under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfone Derivatives: Formed by oxidation reactions.
Sulfide Derivatives: Formed by reduction reactions.
Aplicaciones Científicas De Investigación
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. This interaction can disrupt various biological processes and pathways, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-(chlorosulfonyl)phenol: Shares the chlorosulfonyl group but lacks the propanoic acid moiety.
3-chloropropanoic acid: Contains the propanoic acid backbone but lacks the phenoxy and chlorosulfonyl groups.
4-chlorophenoxyacetic acid: Contains the phenoxy group but lacks the chlorosulfonyl group.
Uniqueness
3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid is unique due to the presence of both the chlorosulfonyl and phenoxy groups attached to a propanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
3-(2-chloro-4-chlorosulfonylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O5S/c10-7-5-6(17(11,14)15)1-2-8(7)16-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABMYXZAACBXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
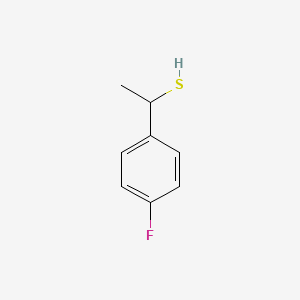
![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
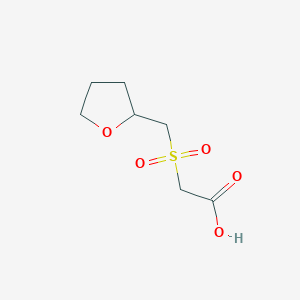


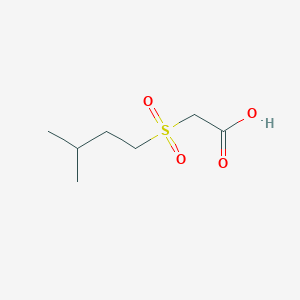
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

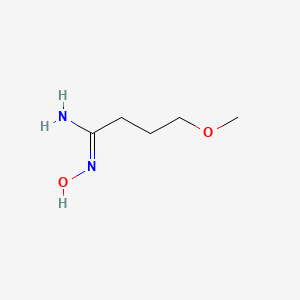
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)


